molecular formula C10H12ClN3O3 B3985471 2-(2-chlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide (non-preferred name)

2-(2-chlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide (non-preferred name)

Cat. No.: B3985471
M. Wt: 257.67 g/mol
InChI Key: IKDVDCAUVBEVFY-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The starting material, 2-chlorophenol, undergoes a reaction with an appropriate acylating agent to form 2-chlorophenoxyacetic acid.

    Amidation Reaction: The 2-chlorophenoxyacetic acid is then reacted with hydrazine hydrate under controlled conditions to form the hydrazide intermediate.

    Final Acylation: The hydrazide intermediate is acylated with an appropriate acylating agent to yield 2-(2-chlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. The chlorophenoxy group may interact with cellular receptors or enzymes, while the hydrazinyl-oxoethyl group may participate in redox reactions or form covalent bonds with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)acetamide: Lacks the hydrazinyl-oxoethyl group, which may result in different chemical and biological properties.

    N-(2-hydrazinyl-2-oxoethyl)acetamide: Lacks the chlorophenoxy group, which may affect its reactivity and applications.

Uniqueness

2-(2-chlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide is unique due to the presence of both the chlorophenoxy and hydrazinyl-oxoethyl groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O3/c11-7-3-1-2-4-8(7)17-6-10(16)13-5-9(15)14-12/h1-4H,5-6,12H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDVDCAUVBEVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-chlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide (non-preferred name)
Reactant of Route 2
2-(2-chlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide (non-preferred name)
Reactant of Route 3
Reactant of Route 3
2-(2-chlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide (non-preferred name)
Reactant of Route 4
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2-(2-chlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide (non-preferred name)
Reactant of Route 5
2-(2-chlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide (non-preferred name)
Reactant of Route 6
Reactant of Route 6
2-(2-chlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide (non-preferred name)

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